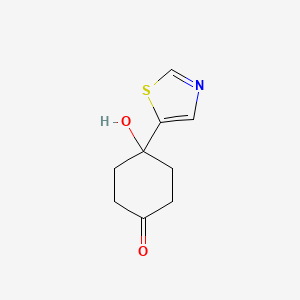

4-Hydroxy-4-(thiazol-5-yl)cyclohexanone

概述

描述

4-Hydroxy-4-(thiazol-5-yl)cyclohexanone is a chemical compound with the molecular formula C9H11NO2S. It is characterized by the presence of a thiazole ring attached to a cyclohexanone structure, with a hydroxyl group at the fourth position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone typically involves the reaction of thiazole derivatives with cyclohexanone under specific conditions. One common method includes the use of thiazole-5-carboxylic acid, which is reacted with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

化学反应分析

Types of Reactions: 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form an alcohol.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products:

Oxidation: Formation of 4-oxo-4-(thiazol-5-yl)cyclohexanone.

Reduction: Formation of 4-hydroxy-4-(thiazol-5-yl)cyclohexanol.

Substitution: Various substituted thiazole derivatives.

科学研究应用

4-Hydroxy-4-(thiazol-5-yl)cyclohexanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, including antimicrobial and anti-inflammatory activities. The exact pathways and molecular targets are still under investigation .

相似化合物的比较

- 4-Hydroxy-4-(thiazol-4-yl)cyclohexanone

- 4-Hydroxy-4-(thiazol-2-yl)cyclohexanone

- 4-Hydroxy-4-(imidazol-5-yl)cyclohexanone

Comparison: 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone is unique due to the position of the thiazole ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

生物活性

4-Hydroxy-4-(thiazol-5-yl)cyclohexanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclohexanone ring substituted with a hydroxyl group and a thiazole moiety. The presence of these functional groups contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial effects against various strains of bacteria.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation.

- Anti-inflammatory Effects : There is evidence indicating its potential to modulate inflammatory responses.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell metabolism.

- Receptor Interaction : It might interact with cellular receptors, leading to altered signaling pathways.

- DNA Interaction : Potential binding to DNA could disrupt replication in cancer cells.

Antimicrobial Activity

A study assessed the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. Results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound exhibits moderate antibacterial activity, warranting further exploration into its mechanism of action and potential therapeutic applications.

Anticancer Properties

In vitro studies on cancer cell lines revealed that this compound can induce apoptosis in various cancer types. Notably:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The compound's ability to lower viability in these cell lines indicates its potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of thiazole derivatives included this compound, demonstrating significant inhibition against selected bacterial strains. The study emphasized structure-activity relationships, indicating that modifications to the thiazole ring could enhance activity .

- Cancer Cell Line Evaluation : Another study explored the anticancer effects of the compound on HepG2 cells. Results showed that treatment led to increased apoptosis markers, including caspase activation and PARP cleavage . This suggests that the compound may trigger cell death pathways critical for cancer therapy.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclohexanone derivatives and organometallic additions. For example, analogous compounds like 4-hydroxy-4-(4-methoxyphenyl)cyclohexanone are synthesized via oxidation of N-protected 4-hydroxy derivatives followed by organometallic reagent addition . Optimization includes:

- Catalyst selection : Palladium-based catalysts improve hydrogenation efficiency (e.g., phenol-to-cyclohexanone conversion ).

- Temperature control : Reflux conditions (e.g., 4–6 hours in ethanol) ensure complete reaction .

- Monitoring intermediates : Use HPLC or TLC to track progress and isolate diastereoisomers .

Q. How can NMR and XRD be utilized to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the hydroxyl group (~1–5 ppm for exchangeable protons) and thiazole aromatic protons (6.5–8.5 ppm). Compare with analogs like 4-hydroxy-2,2-dimethylcyclohexanone .

- XRD analysis : Resolve spatial arrangement using programs like REFMAC for maximum-likelihood refinement . For example, similar cyclohexanone derivatives show distinct C=O and hydroxyl group geometries .

Q. What in vitro models are appropriate for assessing the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Test interactions with targets like NADPH cytochrome C reductase or proline-specific enzymes .

- Cytotoxicity screening : Use cell lines (e.g., cultured Phytolacca americana cells) to evaluate ROS modulation, as seen in γ-radiation studies .

- Metabolic stability : Employ liver microsomes to identify phase I/II metabolites, referencing methods for ketamine analogs .

Advanced Research Questions

Q. What computational methods (e.g., Multiwfn) can analyze the electronic properties of this compound?

Methodological Answer:

- Electrostatic potential (ESP) mapping : Use Multiwfn to visualize electron-rich regions (e.g., hydroxyl and thiazole groups) for predicting reactivity .

- Bond order analysis : Quantify conjugation between the cyclohexanone ring and thiazole moiety to assess resonance stabilization .

- Density-of-states (DOS) plots : Compare frontier molecular orbitals with analogs like 4-hydroxy-2,2-dimethylcyclohexanone to identify redox-active sites .

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

Methodological Answer:

- Chiral auxiliaries : Use enantiomerically pure starting materials, as demonstrated in proline derivative synthesis .

- Steric hindrance : Introduce bulky substituents (e.g., methyl groups) at the 2-position to bias cyclohexanone ring conformation .

- Diastereoselective crystallization : Separate isomers via solvent polarity adjustments (e.g., DMF/ethanol mixtures ).

Q. What are the metabolic pathways of this compound, and how can metabolites be identified?

Methodological Answer:

- Phase I metabolism : Predict hydroxylation at the cyclohexanone ring using in silico tools (e.g., CYP450 docking simulations) .

- Phase II conjugation : Screen for glucuronidation/sulfation via LC-MS/MS, referencing pulegone metabolite identification .

- Stable isotope labeling : Use ¹³C-labeled analogs to trace metabolic intermediates in rodent models .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response normalization : Reconcile cytotoxicity thresholds by standardizing ROS assays (e.g., ROS quantification via fluorometry ).

- Batch effect correction : Account for variability in enzyme sources (e.g., NADPH cytochrome C reductase from different tissues ).

- Meta-analysis : Apply statistical tools (e.g., PRISMA guidelines) to aggregate data from heterogeneous studies .

Q. Safety and Handling Considerations

- Lab precautions : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact, as recommended for cyclohexanone derivatives .

- Waste disposal : Neutralize acidic byproducts (e.g., acetic acid from synthesis ) before aqueous disposal.

属性

IUPAC Name |

4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-7-1-3-9(12,4-2-7)8-5-10-6-13-8/h5-6,12H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFZTKUICHJLHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CN=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。